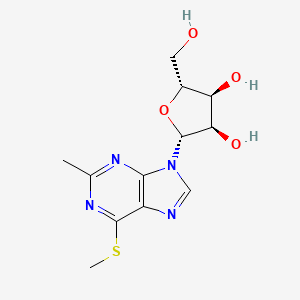![molecular formula C25H28O3 B12916046 Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-69-8](/img/structure/B12916046.png)
Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, a biphenyl structure, and a heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can be achieved through esterification reactions. One common method involves the reaction of 4’-heptyl-[1,1’-biphenyl]-4-carboxylic acid with furan-2-ylmethanol in the presence of a coupling reagent such as DMT/NMM/TsO− or EDC . The reaction is typically carried out under mild conditions, often supported by microwave radiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the purification of the final product can be achieved through crystallization or flash chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure may interact with enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethyl furan-2-carboxylate: Similar ester with two furan rings.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Amide derivative with furan rings.
Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate: Ester with multiple furan rings.
Uniqueness
Furan-2-ylmethyl 4’-heptyl-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a furan ring, a biphenyl structure, and a heptyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
920269-69-8 |
|---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
furan-2-ylmethyl 4-(4-heptylphenyl)benzoate |
InChI |
InChI=1S/C25H28O3/c1-2-3-4-5-6-8-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25(26)28-19-24-9-7-18-27-24/h7,9-18H,2-6,8,19H2,1H3 |
InChI-Schlüssel |
LCWBLTKHDBOBQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


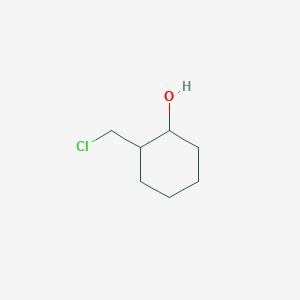

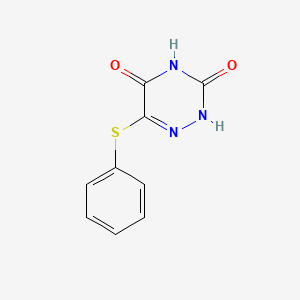
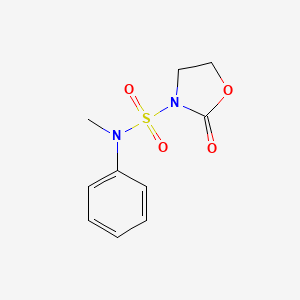

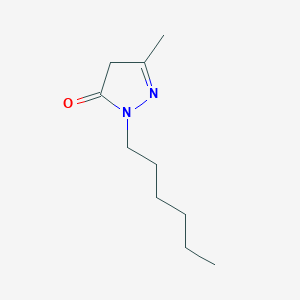
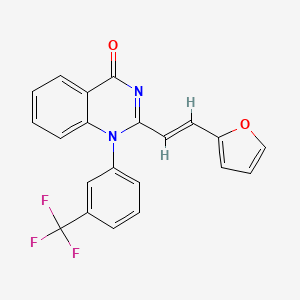
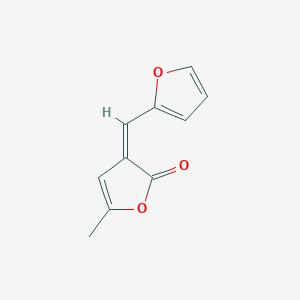
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
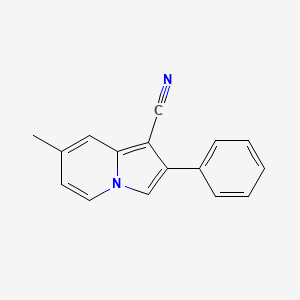

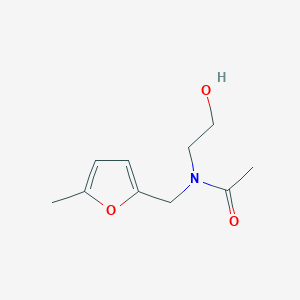
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
